2,2/'-O-(2,2/'-diacetamido-2,3,2/',3/'-tetradeoxy-6,6/'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha/ 2,2/'-O-(2,2/'-diacetamido-2,3,2/',3/'-tetradeoxy-6,6/'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha/
Brand Name: Vulcanchem
CAS No.: 127896-98-4
VCID: VC0141114
InChI: InChI=1S/C98H178N8O23/c1-11-15-19-23-27-31-35-39-43-47-51-55-59-75(60-56-52-48-44-40-36-32-28-24-20-16-12-2)95(121)123-67-79-85(113)87(125-71(7)93(119)101-69(5)91(117)105-77(89(99)115)63-65-81(109)110)83(103-73(9)107)97(127-79)129-98-84(104-74(10)108)88(126-72(8)94(120)102-70(6)92(118)106-78(90(100)116)64-66-82(111)112)86(114)80(128-98)68-124-96(122)76(61-57-53-49-45-41-37-33-29-25-21-17-13-3)62-58-54-50-46-42-38-34-30-26-22-18-14-4/h69-72,75-80,83-88,97-98,113-114H,11-68H2,1-10H3,(H2,99,115)(H2,100,116)(H,101,119)(H,102,120)(H,103,107)(H,104,108)(H,105,117)(H,106,118)(H,109,110)(H,111,112)
SMILES: CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O
Molecular Formula: C98H178N8O23
Molecular Weight: 1836.5 g/mol

2,2/'-O-(2,2/'-diacetamido-2,3,2/',3/'-tetradeoxy-6,6/'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha/

CAS No.: 127896-98-4

Main Products

VCID: VC0141114

Molecular Formula: C98H178N8O23

Molecular Weight: 1836.5 g/mol

2,2/'-O-(2,2/'-diacetamido-2,3,2/',3/'-tetradeoxy-6,6/'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha/ - 127896-98-4

CAS No. 127896-98-4
Product Name 2,2/'-O-(2,2/'-diacetamido-2,3,2/',3/'-tetradeoxy-6,6/'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha/
Molecular Formula C98H178N8O23
Molecular Weight 1836.5 g/mol
IUPAC Name 4-[2-[2-[3-acetamido-2-[3-acetamido-4-[1-[[1-[(1-amino-4-carboxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid
Standard InChI InChI=1S/C98H178N8O23/c1-11-15-19-23-27-31-35-39-43-47-51-55-59-75(60-56-52-48-44-40-36-32-28-24-20-16-12-2)95(121)123-67-79-85(113)87(125-71(7)93(119)101-69(5)91(117)105-77(89(99)115)63-65-81(109)110)83(103-73(9)107)97(127-79)129-98-84(104-74(10)108)88(126-72(8)94(120)102-70(6)92(118)106-78(90(100)116)64-66-82(111)112)86(114)80(128-98)68-124-96(122)76(61-57-53-49-45-41-37-33-29-25-21-17-13-3)62-58-54-50-46-42-38-34-30-26-22-18-14-4/h69-72,75-80,83-88,97-98,113-114H,11-68H2,1-10H3,(H2,99,115)(H2,100,116)(H,101,119)(H,102,120)(H,103,107)(H,104,108)(H,105,117)(H,106,118)(H,109,110)(H,111,112)
Standard InChIKey FDWYQFOEFAGPTJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O
Canonical SMILES CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O
Synonyms 2,2/'-O-(2,2/'-diacetamido-2,3,2/',3/'-tetradeoxy-6,6/'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha/'-trehalose-3,3/'-diyl)bis(N-lactoyl-alanyl-isoglutamine)
PubChem Compound 195549
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator